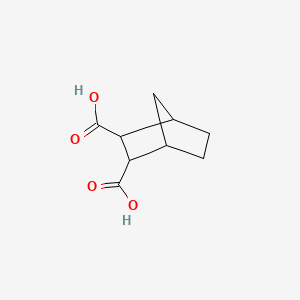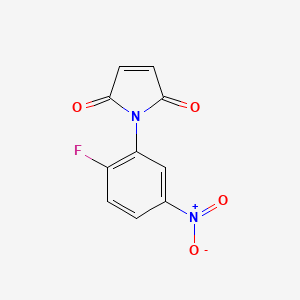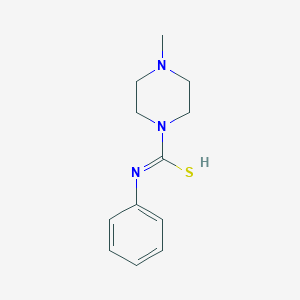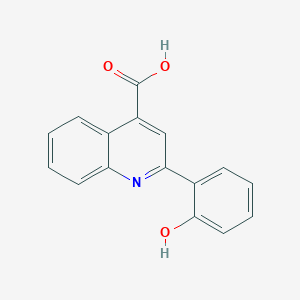![molecular formula C15H10Cl2N2O2 B7764099 (3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one](/img/structure/B7764099.png)
(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperature and pH, using common reagents like acids, bases, and solvents. The choice of reagents and conditions depends on the desired transformation and the nature of the compound.
Major Products Formed: The major products formed from the reactions of compound “this compound” vary depending on the type of reaction and the reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.
Aplicaciones Científicas De Investigación
Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and triggering a cascade of biochemical events. The exact mechanism depends on the context in which the compound is used and the nature of its interactions with other molecules.
Comparación Con Compuestos Similares
Compound A: Shares a similar core structure but differs in the functional groups attached, leading to different reactivity and applications.
Compound B: Has a similar molecular weight and size but differs in its electronic properties, affecting its interactions with other molecules.
Compound C: Exhibits similar physical properties but has a different chemical composition, resulting in distinct biological activity.
Uniqueness: Compound “(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one” is unique due to its specific combination of chemical structure, reactivity, and potential applications. Its distinct properties make it a valuable compound for research and industrial use, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(18-21)15(19)20/h1-7,21H,8H2/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXEHCXRSIZCT-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide](/img/structure/B7764017.png)
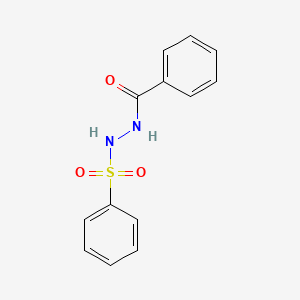
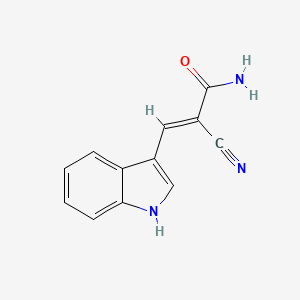
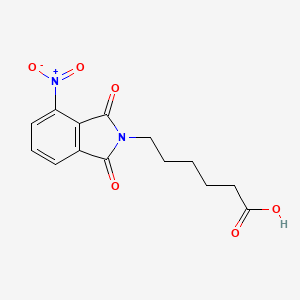
![6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7764050.png)

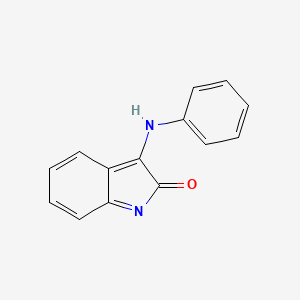
![N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B7764069.png)
![[[Amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B7764075.png)
